

Application of PROTAC BRD4 Degradator-6 in T-Cell Acute Lymphoblastic Leukemia

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Compound of Interest

Compound Name: PROTAC BRD4 Degradator-6

Cat. No.: B12400227

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Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of lymphoblasts of T-cell origin. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene expression, including the master transcription factor c-Myc, which is a key driver in T-ALL. Consequently, targeting BRD4 presents a promising therapeutic strategy.

PROTAC BRD4 Degradator-6 is a potent, small-molecule proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BRD4 protein. It is composed of a ligand that binds to the BRD4 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4. While the specific efficacy of **PROTAC BRD4 Degradator-6** in T-ALL has not been extensively published, its demonstrated activity in other cancer types, such as pancreatic cancer, suggests its potential as a valuable research tool for investigating the therapeutic effect of BRD4 degradation in T-ALL.^[1]

These application notes provide a summary of the known characteristics of **PROTAC BRD4 Degradator-6** and a set of detailed protocols for its evaluation in T-ALL cell lines. The methodologies are based on established techniques for characterizing other BRD4 degraders, such as ARV-825, in the context of T-ALL.^{[1][2][3]}

Product Information

Product Name	PROTAC BRD4 Degradator-6
Synonyms	Compound 32a
Target	BRD4
Mechanism of Action	Induces proteasomal degradation of BRD4 protein.
Formulation	A crystalline solid.
Solubility	Soluble in DMSO.

Data Presentation

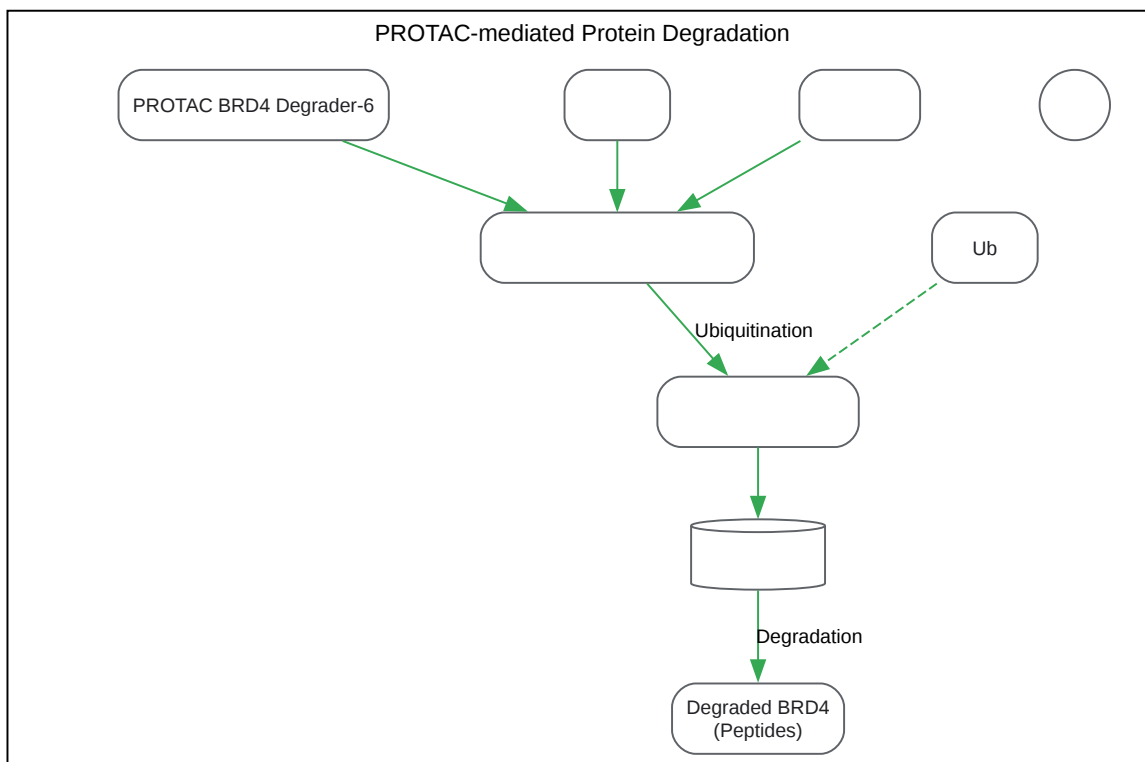
In Vitro Activity of PROTAC BRD4 Degradator-6 in Pancreatic Cancer Cells

The following table summarizes the reported in vitro activity of **PROTAC BRD4 Degradator-6** in the BxPC3 human pancreatic cancer cell line.[\[1\]](#) These data provide a baseline for its potency and can guide dose-response studies in T-ALL cell lines.

Parameter	Cell Line	Value	Reference
BRD4 BD1 IC50	N/A	2.7 nM	[1]
Anti-proliferative IC50	BxPC3	0.165 μ M (72h)	[1]

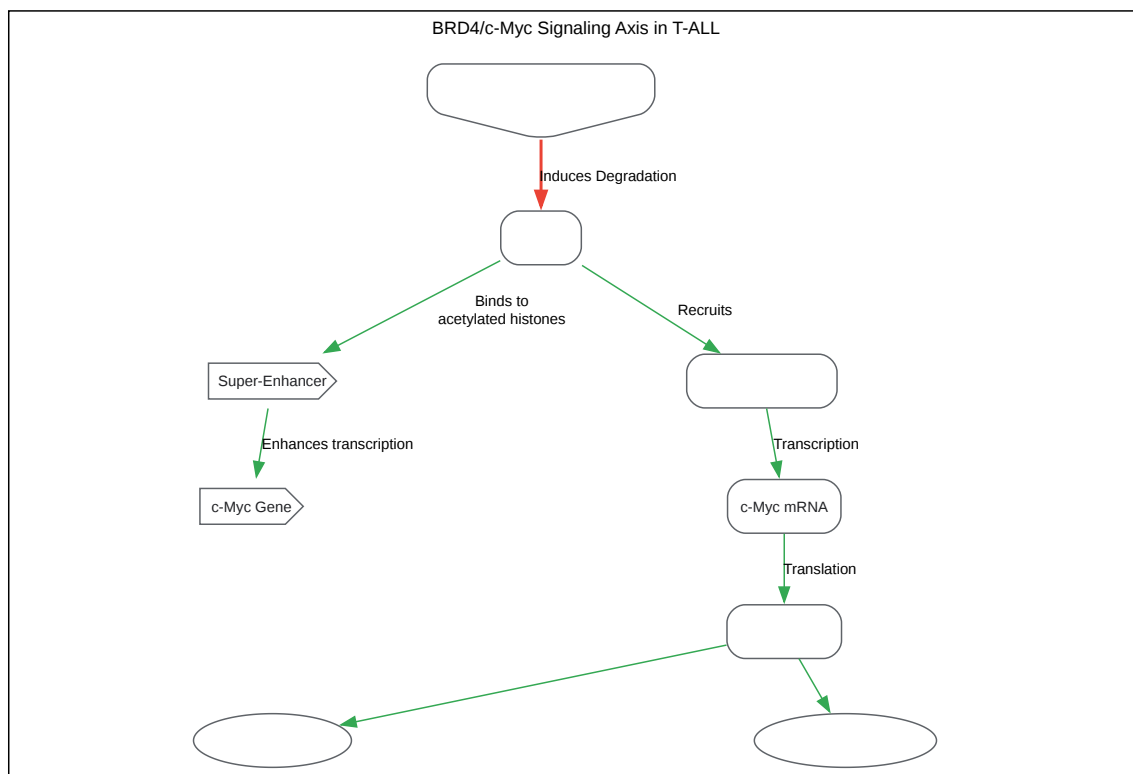
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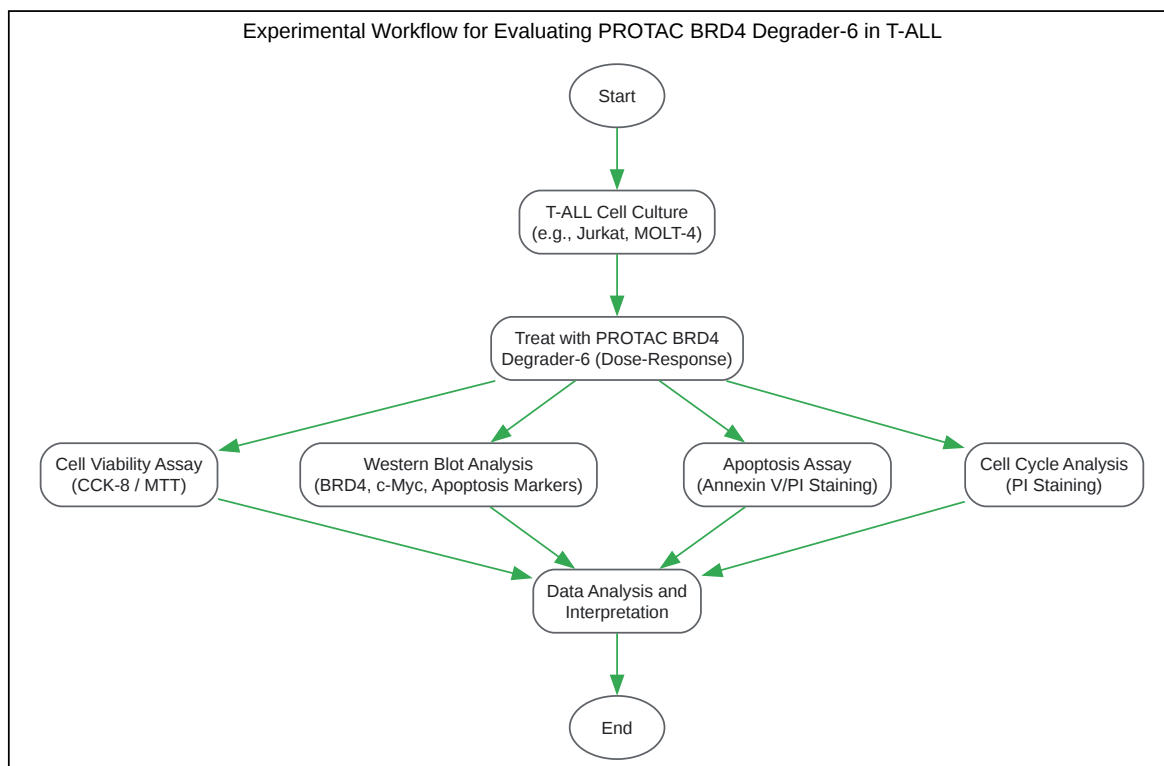
Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **PROTAC BRD4 Degradator-6**.





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